REACTION_CXSMILES
|
[Na].[CH2:2]([OH:5])[CH:3]=[CH2:4].[Cl:6][C:7]1[N:15]=[C:14]2[C:10]([NH:11][CH:12]=[N:13]2)=[C:9](Cl)[N:8]=1>C(O)(=O)C>[CH2:2]([O:5][C:9]1[N:8]=[C:7]([Cl:6])[N:15]=[C:14]2[C:10]=1[NH:11][CH:12]=[N:13]2)[CH:3]=[CH2:4] |^1:0|
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with cold water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C2NC=NC2=NC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |